molecular formula C18H16N2O3 B5721542 2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione

2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione

Cat. No. B5721542
M. Wt: 308.3 g/mol
InChI Key: PYTUWSALWNKDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione is a synthetic compound that has been widely used in scientific research. This compound is commonly referred to as MMPI or Ro 31-7453. MMPI has been found to exhibit various biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of MMPI is not fully understood. However, it has been proposed that MMPI exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing its activity. MMPI has also been found to interact with various signaling pathways in cells, leading to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
MMPI has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases, phosphodiesterases, and cyclooxygenases. MMPI has also been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, MMPI has been found to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

MMPI has several advantages as a tool for scientific research. It exhibits potent inhibitory effects on various enzymes, making it a valuable tool for studying various biological processes. MMPI also exhibits anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential therapeutic agent. However, MMPI has limitations as well. It is a synthetic compound and may not accurately represent the activity of natural compounds. Additionally, the mechanism of action of MMPI is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of MMPI in scientific research. One potential area of research is the development of MMPI derivatives with improved activity and selectivity. Another area of research is the use of MMPI as a potential therapeutic agent for various diseases, including cancer and viral infections. Additionally, MMPI could be used as a tool to study various signaling pathways in cells and their role in disease.

Synthesis Methods

MMPI can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with methylamine to form the corresponding imine. This imine is then reacted with malononitrile to form the final product, MMPI.

Scientific Research Applications

MMPI has been extensively used in scientific research as a tool to study various biological processes. It has been found to exhibit potent inhibitory effects on various enzymes, including protein kinases, phosphodiesterases, and cyclooxygenases. MMPI has also been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities.

properties

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)-4-(methyliminomethyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-19-11-16-14-5-3-4-6-15(14)17(21)20(18(16)22)12-7-9-13(23-2)10-8-12/h3-11,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTUWSALWNKDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=C(N(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-(4-methoxyphenyl)-4-[(methylamino)methylidene]isoquinoline-1,3(2H,4H)-dione

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